1-(Phenylsulphonyl)-5-cyano-2-iodo-7-azaindole
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Description
1-(Phenylsulphonyl)-5-cyano-2-iodo-7-azaindole (PSCIA) is an organoiodine compound that has recently attracted attention due to its potential applications in the field of medicinal chemistry. PSCIA has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. In addition, PSCIA has been studied for its ability to modulate the activity of various enzymes and receptors, as well as its use as a fluorescent probe for imaging and diagnostics.
Scientific Research Applications
Synthesis and Chemical Properties
1-(Phenylsulphonyl)-5-cyano-2-iodo-7-azaindole and its derivatives have been extensively studied for their synthesis and chemical properties. For instance, research has shown that the electrophilic substitution in certain azaindoles requires more severe conditions due to the presence of a 5-cyano-substituent, indicating a unique reactivity pattern in these compounds (Sycheva et al., 1987). Additionally, the introduction of a 5-cyano-substituent in certain azaindoles shifts the lactam-lactim tautomeric equilibrium towards lactim forms, highlighting an interesting aspect of their chemical behavior (Sycheva et al., 1987).
Synthesis of N-Substituted Derivatives
N-Substituted 1-benzyl-4-methyl-5-cyano-6-amino-7-azaindoles, which are related to the chemical structure , have been synthesized from their chloro- and hydroxy- counterparts. This synthesis demonstrates the versatility of azaindoles in forming a variety of structurally diverse compounds, which could be useful in various applications (Sycheva et al., 1986).
Ruthenium-Catalyzed Cyanation
In a study exploring the efficiency of ruthenium-catalyzed cyanation, N-(2-cyanoaryl)-7-azaindoles were formed through N-directed ortho C-H activation. This process exemplifies the potential of such compounds in facilitating complex chemical reactions, thereby contributing to advancements in synthetic chemistry (Mishra et al., 2016).
Crystal Structures and DFT Calculations
Research involving the synthesis and crystal structure determination of cyano(phenylsulfonyl)indoles, including derivatives of 1-(phenylsulphonyl)-5-cyano-2-iodo-7-azaindole, provides valuable insights into their structural characteristics. These studies are crucial for understanding the molecular basis of their potential applications in various scientific fields (Montgomery et al., 2015).
properties
IUPAC Name |
1-(benzenesulfonyl)-2-iodopyrrolo[2,3-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8IN3O2S/c15-13-7-11-6-10(8-16)9-17-14(11)18(13)21(19,20)12-4-2-1-3-5-12/h1-7,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEWPFXDUZBRKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)C#N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8IN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801163855 |
Source
|
Record name | 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801163855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulphonyl)-5-cyano-2-iodo-7-azaindole | |
CAS RN |
1227269-21-7 |
Source
|
Record name | 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227269-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801163855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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